molecular formula C16H16ClNO3S B2909145 Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate CAS No. 667407-71-8

Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2909145
CAS No.: 667407-71-8
M. Wt: 337.82
InChI Key: HYLAWGDBLINLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a thiophene-based derivative characterized by a chloroacetyl amino group at position 2, a methyl ester at position 3, and a 2,5-dimethylphenyl substituent at position 4 of the thiophene ring. Its structural complexity arises from the interplay of electron-withdrawing (chloroacetyl) and sterically bulky (dimethylphenyl) groups, which influence its reactivity and physicochemical properties .

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-9-4-5-10(2)11(6-9)12-8-22-15(18-13(19)7-17)14(12)16(20)21-3/h4-6,8H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLAWGDBLINLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Formation of the Thiophene Ring: The thiophene ring is typically formed through a cyclization reaction involving 2-aminothiophene and an appropriate diketone.

  • Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a nucleophilic substitution reaction, where chloroacetyl chloride reacts with the amino group on the thiophene ring.

  • Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts acylation reaction, where the thiophene ring is treated with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed to convert the chloroacetyl group to a primary amine.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

  • Substitution: Chloroacetyl chloride and Lewis acids like aluminum chloride (AlCl3) are used for substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.

  • Primary Amines: Formed through the reduction of the chloroacetyl group.

  • Substituted Thiophenes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the thiophene ring and the chloroacetyl group. The exact mechanism may vary depending on the specific application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Reactivity and Functional Implications

  • The methyl ester may reduce lipophilicity relative to ethyl esters, impacting solubility .
  • Ethyl Cyclopenta Analog : The fused cyclopenta ring enhances ring strain and electron density, possibly increasing reactivity in alkylation or cyclization reactions. The ethyl ester improves lipid solubility, which could enhance membrane permeability in biological systems .
  • N-Aryl Chloroacetamides : Simpler structures allow for faster reaction kinetics but lack the thiophene core’s conjugation effects, reducing stability in acidic/basic conditions .

Commercial and Research Status

CymitQuimica lists the target compound as discontinued across all quantities (Ref: 10-F365261), suggesting challenges in synthesis, stability, or commercial demand. In contrast, analogs like the ethyl cyclopenta derivative remain research staples due to their versatility in heterocyclic chemistry .

Notes

Synthesis Challenges : The discontinuation of the target compound may reflect difficulties in purifying sterically hindered intermediates or scaling up reactions .

Data Gaps : Experimental data on melting points, solubility, and biological activity are absent in the reviewed literature, necessitating further characterization.

Structural Optimization : Replacing the methyl ester with ethyl or bulkier esters could modulate the target compound’s physicochemical profile for specific applications.

Biological Activity

Methyl 2-[(chloroacetyl)amino]-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, identified by its CAS number 667407-71-8, is a compound belonging to the thiophene family. Thiophenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, drawing from various studies and research findings.

  • Molecular Formula : C₁₆H₁₆ClNO₃S
  • Molecular Weight : 337.82 g/mol
  • Hazard Classification : Irritant

Thiophene derivatives often exhibit biological activities through various mechanisms, including enzyme inhibition, receptor interaction, and modulation of signaling pathways. The presence of the chloroacetyl group in this compound may enhance its reactivity and biological interactions.

Biological Activities

  • Antimicrobial Activity
    • Recent studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . These compounds are believed to inhibit key bacterial enzymes, leading to cell death.
  • Anticancer Properties
    • The anticancer potential of thiophene derivatives has been widely studied. For example, a study indicated that certain thiophene compounds exhibited cytotoxic effects on cancer cell lines such as HCT-15 (colon carcinoma) with IC50 values indicating significant potency . The structure-activity relationship (SAR) analysis suggests that modifications in the thiophene ring and substituents can enhance anticancer activity.
  • Anti-inflammatory Effects
    • Thiophenes have also been explored for their anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Table 1: Biological Activity Overview

Activity TypeStudy ReferenceFindings
AntimicrobialPMC6768136Exhibited potent activity against Staphylococcus aureus
AnticancerMDPI 27(13):3994IC50 values < 2 µg/mL against HCT-15 cell line
Anti-inflammatoryPMC6273311Inhibition of TNF-alpha and IL-6 production

Detailed Research Insights

  • Antimicrobial Studies
    • A study published in Pharmaceutical Biology reported that thiophene derivatives showed enhanced antibacterial activity compared to standard antibiotics like gentamicin. The mechanism involved the inhibition of dihydrofolate reductase (DHFR), a critical enzyme for bacterial growth .
  • Cytotoxicity Evaluations
    • Research highlighted the efficacy of thiophene derivatives in inducing apoptosis in cancer cells through mitochondrial pathways. The presence of electron-donating groups on the phenyl ring significantly increased cytotoxicity .
  • Inflammation Modulation
    • In vitro studies indicated that certain thiophene derivatives could effectively lower levels of inflammatory markers in cell cultures exposed to lipopolysaccharides (LPS), suggesting potential therapeutic applications for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.